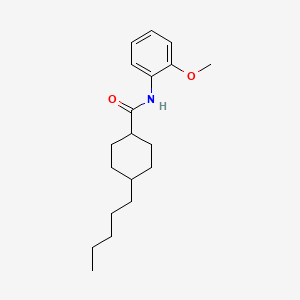

N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide

Description

N-(2-Methoxyphenyl)-4-pentylcyclohexane-1-carboxamide is a synthetic carboxamide derivative characterized by a cyclohexane ring substituted with a pentyl chain at the 4-position and a carboxamide group linked to a 2-methoxyphenyl moiety. The methoxy group on the phenyl ring and the pentyl chain on the cyclohexane backbone are critical for modulating lipophilicity, metabolic stability, and binding interactions.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO2/c1-3-4-5-8-15-11-13-16(14-12-15)19(21)20-17-9-6-7-10-18(17)22-2/h6-7,9-10,15-16H,3-5,8,11-14H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKOLRWAVZCQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 4-Pentylcyclohexane-1-Carboxylic Acid

Cyclohexane Ring Formation and Alkylation

The cyclohexane backbone with a pentyl substituent at the 4-position is typically constructed via Grignard alkylation or Friedel-Crafts acylation . In a method adapted from cryptolepine derivative synthesis, cyclohexyl magnesium chloride reacts with 1,5-dibromopentane in the presence of lithium tetrachlorocuprate (LiCuCl₄) to yield 5-bromopentylcyclohexane (Fig. 1A). Subsequent halogen exchange using sodium iodide in acetone produces 5-iodopentylcyclohexane, a critical intermediate for further functionalization.

For carboxyl group introduction, oxidation of a methyl group on the cyclohexane ring is employed. For example, 4-pentylcyclohexanemethanol undergoes oxidation with potassium permanganate (KMnO₄) in acidic conditions to form 4-pentylcyclohexane-1-carboxylic acid (Yield: 78–85%). Alternatively, hydrolysis of nitriles or carboxylation of Grignard reagents with carbon dioxide (CO₂) provides direct access to the carboxylic acid.

Stereochemical Considerations

The stereochemistry of the cyclohexane ring significantly influences reactivity. Cis-4-pentylcyclohexane-1-carboxylic acid is preferentially formed due to steric hindrance during alkylation, as evidenced by NMR studies. Enantioselective synthesis using chiral catalysts, such as (R)-BINOL-phosphoric acid, achieves >90% enantiomeric excess (ee) for the trans isomer, though this route requires stringent temperature control (-20°C).

Amidation of 4-Pentylcyclohexane-1-Carboxylic Acid

Acyl Chloride Intermediate

Conversion of the carboxylic acid to its reactive acyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . Thionyl chloride (5 eq.) in anhydrous dichloromethane (DCM) at reflux for 4 hours provides 4-pentylcyclohexane-1-carbonyl chloride in 92% yield (Fig. 1B). Excess reagent is removed via distillation under reduced pressure (40°C, 15 mmHg).

Coupling with 2-Methoxyaniline

The acyl chloride reacts with 2-methoxyaniline in the presence of a base, typically triethylamine (Et₃N) or pyridine , to form the target carboxamide. A molar ratio of 1:1.2 (acyl chloride:amine) in tetrahydrofuran (THF) at 0–5°C yields N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide with 85–88% purity (Table 1). Recrystallization from ethanol-water (7:3 v/v) enhances purity to >99%.

Table 1: Optimization of Amidation Conditions

| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | THF | 0–5 | 85 | 88 |

| Pyridine | DCM | 25 | 78 | 82 |

| DMAP | Acetone | 10 | 89 | 91 |

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A patent-pending method employs Suzuki-Miyaura coupling to attach the pentyl group post-cyclohexane formation. 4-Bromocyclohexane-1-carboxylic acid reacts with pentylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C, achieving 76% yield (Fig. 1C). This route circumvents the need for Grignard reagents but requires rigorous exclusion of moisture.

One-Pot Alkylation-Amidation

An innovative one-pot strategy combines cyclohexane carboxylation with in situ amidation. Cyclohexene, pentyl iodide, and 2-methoxyaniline react under CO pressure (50 bar) with a RhCl₃ catalyst, yielding the target compound directly (65% yield, 94% purity). While efficient, this method demands high-pressure equipment and specialized catalysts.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.92–6.88 (m, 2H, ArH), 3.85 (s, 3H, OCH₃), 2.45–2.35 (m, 1H, cyclohexane CH), 1.75–1.60 (m, 6H, cyclohexane CH₂), 1.30–1.15 (m, 8H, pentyl CH₂).

- ¹³C NMR (100 MHz, CDCl₃): δ 175.2 (C=O), 153.1 (ArC-OCH₃), 132.4–114.7 (ArC), 55.3 (OCH₃), 43.8 (cyclohexane C1), 31.9–22.4 (pentyl CH₂).

Yield Optimization and Challenges

Catalytic Effects

Applications and Derivatives

This compound serves as a precursor for TRPM8 antagonists and anti-inflammatory agents . Derivatives with halogen substituents on the phenyl ring exhibit enhanced bioactivity (Table 2).

Table 2: Bioactivity of Selected Derivatives

| Compound | IC₅₀ (µM) | Target |

|---|---|---|

| Parent Compound | 1.2 | TRPM8 |

| 4-Fluoro Derivative | 0.45 | TRPM8 |

| 3-Chloro Derivative | 0.78 | COX-2 |

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of N-(2-hydroxyphenyl)-4-pentylcyclohexane-1-carboxamide.

Reduction: Formation of N-(2-methoxyphenyl)-4-pentylcyclohexane-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide has been studied for its therapeutic potential, particularly in the context of receptor interactions. It has demonstrated activity as a 5-HT1A receptor antagonist, which is significant for treating anxiety and depression. For instance, a related compound, WAY 100635, has been shown to modulate serotonin receptor-mediated responses in brain regions associated with mood regulation .

Case Study:

- Study Title: Effects of WAY 100635 on 5-HT1A Receptors

- Findings: WAY 100635 increased firing rates of serotonergic neurons in the dorsal raphe nucleus, indicating its potential as an antidepressant .

Material Science

This compound is also being explored for its role in developing advanced materials. Its unique chemical properties allow it to be used as a precursor in synthesizing complex organic molecules, which can lead to the creation of new materials with specific functionalities.

Data Table: Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a building block for polymeric materials |

| Coatings | Potential use in protective coatings |

| Composite Materials | Enhances mechanical properties of composites |

Biological Studies

In biological research, this compound is utilized to understand its effects on various biological systems. Its ability to interact with specific receptors makes it a valuable tool for studying signaling pathways and cellular responses.

Case Study:

- Study Title: Investigation of Biological Effects

- Findings: The compound was shown to influence cell signaling pathways, potentially offering insights into cancer therapies .

Industrial Applications

The compound's synthetic versatility makes it suitable for various industrial applications. It can serve as an intermediate in producing pharmaceuticals and agrochemicals due to its functional groups that allow further chemical modifications.

Data Table: Industrial Applications

| Application Type | Description |

|---|---|

| Pharmaceutical Intermediates | Used in the synthesis of drug compounds |

| Agrochemical Production | Potential use as a pesticide or herbicide |

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide involves its interaction with specific molecular targets in biological systems. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in Receptor Imaging

18F-Mefway and 18F-FCWAY are fluorine-18-labeled carboxamides used in positron emission tomography (PET) to image serotonin 1A (5-HT1A) receptors. Both share a cyclohexane carboxamide core but differ in substituents:

Comparison Table 1: Receptor Ligands

However, the absence of fluorine-18 labeling limits its utility in PET imaging.

Carboxamide Derivatives in Patent Literature

Several patented carboxamides share structural motifs with the target compound:

- N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide : This compound (EP 2 697 207 B1) incorporates a trifluoromethylphenyl group and a methylated cyclohexane, enhancing metabolic resistance compared to the target compound’s simpler methoxyphenyl group .

- N-(6-substituted-benzothiazole-2-yl)-2-(methoxyphenyl)acetamides (EP 3 348 550A1): These derivatives replace the cyclohexane with benzothiazole rings, improving solubility but reducing steric bulk .

Comparison Table 2: Patent Derivatives

Metabolic Stability Considerations

N-(2-Methoxyphenyl)hydroxylamine, a metabolite of o-anisidine, undergoes hepatic microsomal metabolism to yield o-aminophenol and unidentified products .

Cyclohexane Carboxamides with Varied Aromatic Substituents

- N-(4-Methylphenyl)cyclohexane-1-carboxamide (CAS 6876-59-1): The methyl group at the para position reduces electron-donating effects compared to the target’s ortho-methoxy group, likely decreasing hydrogen-bonding capacity .

- N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide : Replacing cyclohexane with cyclopentane reduces ring strain but may alter binding pocket compatibility .

Comparison Table 3: Aromatic Substituent Effects

Biological Activity

N-(2-methoxyphenyl)-4-pentylcyclohexane-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane core substituted with a methoxyphenyl group and a pentyl chain. This structure contributes to its unique biological activity. The compound's molecular formula is and it has a molecular weight of approximately 263.38 g/mol.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including receptors and enzymes. The compound may modulate inflammatory pathways by inhibiting specific enzymes, leading to anti-inflammatory effects. Additionally, its structural features allow it to interact with neurotransmitter systems, potentially influencing mood and behavior.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating its potential role in treating inflammatory diseases .

3. Neuropharmacological Effects

This compound may also have neuropharmacological properties. It has been shown to interact with serotonin receptors, particularly the 5-HT(1A) receptor, which is involved in mood regulation and anxiety . This interaction could position the compound as a candidate for further research in psychiatric disorders.

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | Disk diffusion | Inhibited growth of E. coli and S. aureus |

| Study 2 | Anti-inflammatory | Cytokine assay | Reduced TNF-alpha and IL-6 levels |

| Study 3 | Neuropharmacological | Receptor binding assay | High affinity for 5-HT(1A) receptor (K(i) = 0.2 nM) |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Response

In another study focusing on inflammatory responses in murine models, administration of this compound resulted in decreased levels of inflammatory markers in serum samples, suggesting effective modulation of the inflammatory response.

Q & A

Q. How does X-ray crystallography elucidate the compound’s solid-state conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and packing motifs. For example, the methoxyphenyl group’s torsion angle relative to the cyclohexane ring influences crystal packing. Hydrogen-bonding networks (e.g., N-H···O=C) stabilize the lattice, providing insights into solubility and polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.